molecular formula C9H16O2 B6262446 4-(propan-2-yl)oxane-4-carbaldehyde CAS No. 1522550-67-9

4-(propan-2-yl)oxane-4-carbaldehyde

Cat. No.: B6262446
CAS No.: 1522550-67-9
M. Wt: 156.22 g/mol
InChI Key: IHDMVHNHXUWILJ-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)oxane-4-carbaldehyde is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound is characterized by the presence of an oxane ring substituted with a propan-2-yl group and an aldehyde functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)oxane-4-carbaldehyde typically involves the reaction of oxane derivatives with propan-2-yl groups under controlled conditions. One common method includes the use of oxane-4-carbaldehyde as a starting material, which is then subjected to alkylation with isopropyl halides in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)oxane-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Propan-2-yl)oxane-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)oxane-4-carbaldehyde involves its interaction with specific molecular targets, primarily enzymes that catalyze reactions involving aldehydes. The aldehyde group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme function and inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Propan-2-yl)oxane-4-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

1522550-67-9

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-propan-2-yloxane-4-carbaldehyde

InChI

InChI=1S/C9H16O2/c1-8(2)9(7-10)3-5-11-6-4-9/h7-8H,3-6H2,1-2H3

InChI Key

IHDMVHNHXUWILJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCOCC1)C=O

Purity

95

Origin of Product

United States

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